N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1229246-30-3
VCID: VC2701554
InChI: InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
SMILES: CC1=C(C=C(C=C1)Cl)CNC2CC2
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

CAS No.: 1229246-30-3

Cat. No.: VC2701554

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine - 1229246-30-3

Specification

CAS No. 1229246-30-3
Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
Standard InChI Key VEKXRYQRIOESMW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)CNC2CC2
Canonical SMILES CC1=C(C=C(C=C1)Cl)CNC2CC2

Introduction

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine is a chemical compound characterized by a cyclopropanamine structure with a 5-chloro-2-methylphenyl group attached via a methylene bridge. This unique structural arrangement includes a chlorine atom and a methyl group on the aromatic ring, which significantly influences its chemical reactivity and potential biological activity.

Synthesis

The synthesis of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine typically involves multi-step organic reactions. While specific detailed procedures are not widely documented, general synthetic pathways for similar compounds often include reactions such as nucleophilic substitution and cyclopropanation.

Chemical Reactivity

This compound can participate in various chemical reactions typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, influenced by the methyl and chlorine substituents.

Biological Activity and Potential Applications

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine may find applications in various fields, including pharmaceuticals and chemical research. Its unique structural features make it a candidate for further investigation in medicinal chemistry, particularly in drug design and development.

Potential ApplicationDescription
PharmaceuticalsIntermediate in the synthesis of bioactive compounds or drugs.
Chemical ResearchUtilized in studies exploring structure-activity relationships.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds highlights the uniqueness of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorophenyl)methylcyclopropanamineContains a para-chlorophenyl groupDifferent substitution pattern affects reactivity
N-(5-fluoro-2-methylphenyl)methylcyclopropanamineFluorine instead of chlorineFluorine's electronegativity alters biological activity
N-(3-chloro-4-methylphenyl)methylcyclopropanamineDifferent position of chlorine and methyl groupsVariations in steric hindrance and electronic effects

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